molecular formula C7H7F2NO2 B1456473 2-Pyridinemethanol, 5-(difluoromethoxy)- CAS No. 864757-81-3

2-Pyridinemethanol, 5-(difluoromethoxy)-

Cat. No. B1456473
CAS RN: 864757-81-3
M. Wt: 175.13 g/mol
InChI Key: CGRJLGIWQUKTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “2-Pyridinemethanol, 5-(difluoromethoxy)-” is C7H7F2NO2 . It has a molecular weight of 175.13 g/mol.


Physical And Chemical Properties Analysis

“2-Pyridinemethanol, 5-(difluoromethoxy)-” is a solid substance . It has a molecular weight of 175.13 g/mol.

Scientific Research Applications

Oxidation Kinetics and Mechanisms

Research conducted by Kita and Uścińska (2003) explored the oxidation kinetics of 2-pyridinemethanol and related compounds with chromium(VI) in acidic media. Their study revealed that the oxidation process is influenced by the chelating abilities of the reductant and the electron-withdrawing effects due to protonation. This research provides a basis for understanding the chemical reactivity of 2-pyridinemethanol derivatives in oxidative environments (Kita & Uścińska, 2003).

Photoredox-Catalyzed Functionalization

Lin and Prakash (2022) presented a method for the direct C(sp2)-H difluoromethoxylation of (hetero)arenes using a novel pyridinium reagent under blue light photoredox catalysis. This study highlights the compound's role in facilitating the introduction of difluoromethoxy groups into organic molecules, enhancing their physicochemical properties for potential applications in medicinal chemistry and materials science (Lin & Prakash, 2022).

Volumetric Properties in Aqueous Solutions

A comparative study by Kul et al. (2013) on the volumetric properties of 2-pyridinemethanol in aqueous solutions offers insight into its solvation behavior and interactions with water molecules. The research findings are crucial for understanding the solubility, mixing behavior, and potential applications of this compound in solution-based processes and formulations (Kul et al., 2013).

Synthesis and Reaction Mechanisms

A publication by Hui (2009) on the synthesis of 2-pyridinemethanol from 2-methylpyridine provides a comprehensive overview of the reaction mechanisms, synthesis methods, and factors affecting the reactions. This paper is valuable for researchers interested in the synthetic routes and applications of 2-pyridinemethanol as a precursor or intermediate in organic synthesis (Hui, 2009).

Catalytic Oxidation Studies

The work by Tang et al. (2020) on the self-promoted oxidation of pyridinemethanol with molecular oxygen using vanadium catalysts sheds light on the unique reactivity and potential catalytic applications of this compound. Their findings contribute to the development of efficient catalysts for the oxidation of heterocyclic compounds (Tang et al., 2020).

Crystal and Molecular Structure Analysis

Research on the crystal and molecular structures of derivatives and complexes involving 2-pyridinemethanol, such as the study by Percino et al. (2006), provides fundamental insights into the molecular geometry, stability, and potential for forming specific molecular arrangements. Such studies are essential for applications in crystal engineering, material science, and the development of new functional materials (Percino et al., 2006).

Safety And Hazards

The safety data sheet for a similar compound, 2-Pyridinemethanol, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its mist or vapors, and it should be handled with protective gloves, eye protection, and face protection .

properties

IUPAC Name

[5-(difluoromethoxy)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2/c8-7(9)12-6-2-1-5(4-11)10-3-6/h1-3,7,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRJLGIWQUKTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinemethanol, 5-(difluoromethoxy)-

Synthesis routes and methods

Procedure details

A toluene solution (13.8 mL, 13.8 mmols) of 1N diisobutylaluminium hydride was added to a THF solution (40 mL) of 2-ethoxycarbonyl-5-difluoromethoxypyridine (1.0 g, 4.6 mols) and stirred at 0° C. for 40 minutes. Successively sodium borohydride (174 mg, 4.6 mmols) and methanol (2 mL) were added and stirred at 0° C. for 30 minutes. Sodium sulfate decahydrate was added to the reaction liquid and stirred overnight at room temperature. Filtering the insoluble matter with Celite, the solvent was concentrated under reduced pressure. The residue was purified on silica gel column chromatography (C-300, hexane:ethyl acetate=3:2-2:3) to provide the title compound (738 mg, 87%).
Quantity
13.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
174 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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